molecular formula C18H25BO6 B14789819 (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate

(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate

Cat. No.: B14789819
M. Wt: 348.2 g/mol
InChI Key: RUBVMTFFTSLCLN-UHFFFAOYSA-N
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Description

(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate is a complex organic compound that features a boronate ester group and a phenylene backbone. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate typically involves the reaction of 1,3-dibromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The phenylene backbone can be reduced under specific conditions.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of boronic acids.

    Reduction: Formation of reduced phenylene derivatives.

    Substitution: Formation of various substituted phenylene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors. The boronate ester group can interact with active sites of enzymes, making it a valuable tool in drug discovery.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic applications, including as anticancer agents. The ability to modify the phenylene backbone allows for the design of molecules with specific biological activities.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and nanomaterials. Its unique structural properties contribute to the development of materials with enhanced mechanical and thermal stability.

Mechanism of Action

The mechanism of action of (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate involves its interaction with molecular targets through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in various chemical reactions. The phenylene backbone provides structural rigidity, allowing for precise spatial orientation of functional groups.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar boronate ester group but lacks the phenylene backbone.

    Bis(pinacolato)diboron: Used in similar synthetic applications but has a different structural framework.

    1,3-Dibromobenzene: Precursor in the synthesis but lacks the boronate ester group.

Uniqueness

(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate is unique due to its combination of a boronate ester group and a phenylene backbone. This combination provides both reactivity and structural stability, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C18H25BO6

Molecular Weight

348.2 g/mol

IUPAC Name

[3-(acetyloxymethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate

InChI

InChI=1S/C18H25BO6/c1-12(20)22-10-14-8-7-9-15(11-23-13(2)21)16(14)19-24-17(3,4)18(5,6)25-19/h7-9H,10-11H2,1-6H3

InChI Key

RUBVMTFFTSLCLN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2COC(=O)C)COC(=O)C

Origin of Product

United States

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